(S)-Veliflapon
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Overview
Description
(S)-Veliflapon is a chemical compound known for its potential therapeutic applications, particularly in the field of medicine. It is a selective inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators involved in various allergic and inflammatory responses. By inhibiting 5-lipoxygenase, this compound can potentially reduce inflammation and allergic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Veliflapon involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions.
Chiral Resolution: The chiral center of this compound is introduced through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.
Final Functionalization:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification: Advanced purification techniques, such as chromatography and crystallization, are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Veliflapon undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups of this compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as carbonyl groups, to alcohols.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-Veliflapon has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Researchers use this compound to investigate the role of leukotrienes in inflammatory and allergic responses.
Medicine: this compound is being explored as a potential therapeutic agent for conditions such as asthma, arthritis, and other inflammatory diseases.
Industry: The compound’s inhibitory properties make it valuable in the development of anti-inflammatory drugs and other therapeutic agents.
Mechanism of Action
(S)-Veliflapon exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby decreasing inflammation and allergic responses. The molecular targets and pathways involved include:
5-Lipoxygenase Enzyme: The primary target of this compound.
Leukotriene Pathway: The inhibition of leukotriene biosynthesis leads to reduced inflammation.
Comparison with Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor with similar anti-inflammatory properties.
Montelukast: A leukotriene receptor antagonist that blocks the action of leukotrienes.
Pranlukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Uniqueness of (S)-Veliflapon: this compound is unique in its selective inhibition of 5-lipoxygenase, which directly targets the biosynthesis of leukotrienes. This specificity makes it a valuable compound for studying the role of leukotrienes in inflammation and for developing targeted anti-inflammatory therapies.
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2S)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m0/s1 |
InChI Key |
ZEYYDOLCHFETHQ-QFIPXVFZSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Origin of Product |
United States |
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